molecular formula C67H114O33 B2847720 Mogroside VI B CAS No. 2149606-17-5

Mogroside VI B

Cat. No.: B2847720
CAS No.: 2149606-17-5
M. Wt: 1447.616
InChI Key: FRSXWRODNFMFEO-BSIITDIOSA-N
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Description

Phytochemical Origin within Siraitia grosvenorii (Monk Fruit)

Siraitia grosvenorii, an herbaceous perennial vine native to southern China, is widely recognized for its fruit, commonly referred to as monk fruit or luo han guo foodstandards.gov.auaustralianbeverages.orgnih.govnih.govresearchgate.net. This fruit has a long history of use in traditional Chinese medicine and as a natural sweetener foodstandards.gov.aunih.govresearchgate.netresearchgate.net. The primary bioactive and sweet-tasting components extracted from monk fruit are a group of compounds known as mogrosides foodstandards.gov.auaustralianbeverages.orgnih.govnih.gov. Mogroside VI B is one such significant mogroside isolated from the crude extract of Siraitia grosvenorii fruits medchemexpress.commedchemexpress.comchemscene.commedchemexpress.com.

Classification as a Cucurbitane-Type Triterpenoid (B12794562) Glycoside

Mogrosides, including this compound, are chemically classified as cucurbitane-type triterpenoid glycosides nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com. These compounds are characterized by a tetracyclic triterpenoid backbone, to which multiple glucose units are attached via β-glycosidic linkages nih.govvulcanchem.com. This compound specifically features a complex structure comprising six glucose units linked to the cucurbitane core vulcanchem.com. Its molecular formula is C₆₆H₁₁₂O₃₄, and it has a molecular weight of approximately 1449.58 g/mol medchemexpress.comchemscene.comvulcanchem.com. This extensive glycosylation contributes to its high molecular weight and influences its physicochemical properties vulcanchem.com.

Relationship to Other Mogrosides and Related Glycosides

This compound is part of a diverse family of mogrosides present in Siraitia grosvenorii. Mogrosides are a group of related glycosides, with Mogroside V being the most abundant and the primary contributor to the fruit's intense sweetness, often reported to be 250 to 400 times sweeter than sucrose (B13894) foodstandards.gov.aunih.gov. Other identified mogrosides include 11-oxomogroside V, siamenoside I, and various forms of mogroside IV and III foodstandards.gov.aunih.govnih.govmedchemexpress.commedchemexpress.comresearchgate.netjst.go.jp. This compound shares the fundamental cucurbitane triterpenoid glycoside structure with these related compounds, differing primarily in the specific arrangement and number of attached glucose moieties nih.govvulcanchem.com.

Table 1: Key Mogrosides Found in Siraitia grosvenorii

Mogroside NameClassificationRelative Abundance/Sweetness
This compoundCucurbitane-type triterpenoid glycosideOne of many identified mogrosides; studied for PGC-1α activity medchemexpress.commedchemexpress.com
Mogroside VCucurbitane-type triterpenoid glycosidePredominant component, significantly sweeter than sucrose foodstandards.gov.aunih.gov
11-Oxomogroside VCucurbitane-type triterpenoid glycosideFound in commercial extracts foodstandards.gov.au
Siamenoside ICucurbitane-type triterpenoid glycosideIdentified in monk fruit medchemexpress.comjst.go.jp
Mogroside IVCucurbitane-type triterpenoid glycosideIdentified in monk fruit medchemexpress.comjst.go.jp
Mogroside IIICucurbitane-type triterpenoid glycosideIdentified in monk fruit medchemexpress.commedchemexpress.comjst.go.jp

Note: Relative abundance and sweetness levels can vary based on extraction and analytical methods.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H114O33/c1-25(27-15-16-65(6)37-13-11-28-29(67(37,8)38(72)18-66(27,65)7)12-14-39(63(28,2)3)98-60-54(87)49(82)44(77)36(97-60)24-91-59-53(86)47(80)41(74)32(20-69)94-59)9-10-26(64(4,5)89)17-30-56(50(83)45(78)35(92-30)23-90-58-52(85)46(79)40(73)31(19-68)93-58)99-62-57(51(84)43(76)34(22-71)96-62)100-61-55(88)48(81)42(75)33(21-70)95-61/h11,25-27,29-62,68-89H,9-10,12-24H2,1-8H3/t25-,26+,27?,29?,30+,31+,32-,33-,34+,35-,36-,37?,38-,39+,40+,41-,42-,43+,44-,45-,46-,47+,48+,49+,50+,51-,52+,53-,54-,55-,56+,57+,58+,59-,60+,61+,62-,65+,66-,67+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXWRODNFMFEO-BSIITDIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(CC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(C)(C)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H](C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)C(C)(C)O)C5CC[C@]6([C@]5(C[C@@H]([C@]7(C6CC=C8C7CC[C@H](C8(C)C)O[C@@H]9[C@H]([C@@H]([C@H]([C@@H](O9)CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H114O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation and Purification of Mogroside Vi B

Extraction Techniques from Plant Matrix

Extraction is the crucial first step in isolating bioactive compounds from plant tissues. Various methods, ranging from traditional solvent-based approaches to more advanced enhanced techniques, are utilized to maximize the yield and quality of mogroside extracts.

Solvent extraction remains a foundational technique for obtaining compounds from plant materials. The choice of solvent and extraction conditions significantly impacts the efficiency and selectivity of the process.

Hot Water Extraction: This method is characterized by its simplicity, low cost, and the ability to yield mogrosides with high recovery . Hot water extraction is considered a mature and stable technique, often yielding product quality superior to ethanol (B145695) or other solvent extractions . Studies have reported yields of mogrosides reaching 5.6% under optimized conditions, involving a material-to-liquid ratio of 1:15 (g/mL) and multiple extraction cycles at moderate temperatures . While effective for general mogroside extraction, it can be less efficient than some enhanced methods medchemexpress.com. Traditional decoction, involving boiling in water, is a simple approach but typically results in lower mogroside yields medchemexpress.comphytopurify.com.

Ethanol Extraction: Ethanol, particularly in aqueous solutions, is a widely used solvent for extracting mogrosides due to its polarity and safety profile medchemexpress.comphytopurify.com. Various concentrations of ethanol, often ranging from 50% to 70% aqueous solutions, have been optimized for mogroside extraction, demonstrating yields from 0.5% for crude extracts to higher percentages under specific conditions medchemexpress.comphytopurify.com. For instance, an aqueous ethanol extraction using 50% ethanol at 60°C with a 1:20 (g/mL) ratio yielded 5.9% mogrosides . Reflux extraction with 88% ethanol at 80°C for 118 minutes has also been reported, though primarily for flavonoid extraction .

Aqueous Ethanol Extraction: Combining water with ethanol allows for fine-tuning of solvent polarity, which can optimize the extraction of compounds with varying polarities, including the mixture of mogrosides. Studies have explored different aqueous ethanol concentrations, with optimal conditions often involving ratios like 1:20 or 1:45 (g/mL) and temperatures around 55-60°C to achieve yields of 2.98% to 5.9% .

Enhanced extraction techniques employ physical or chemical assistance to improve extraction efficiency, reduce extraction time, and often lower energy consumption compared to conventional methods.

Enhanced Extraction Techniques

Pressurized Fluid Extraction (PFE):PFE techniques, including subcritical water and supercritical fluid extraction, utilize solvents under elevated pressure and temperature to enhance extraction efficiency.

Subcritical Water (scH2O) Extraction: This method uses water at temperatures between its boiling point and critical point (100-374°C) under pressure to maintain its liquid state. It has shown higher efficiency for mogroside extraction compared to supercritical CO2 medchemexpress.com. Optimal conditions reported include a temperature of 150°C, pressure of 1.17 MPa, a flow rate of 0.7 mL/min, and a processing time of 10 minutes, achieving a yield of 62.4% medchemexpress.com. Co-extraction with ethanol (e.g., 15% ethanol) under similar conditions has also been explored chemscene.com.

Supercritical Ethanol Carbon Dioxide (scCO2) Extraction: Supercritical CO2, often modified with co-solvents like ethanol, can also be used for mogroside extraction. While less efficient than subcritical water in some comparisons, it offers advantages such as high extraction efficiency with low waste medchemexpress.com. Optimized conditions for scCO2 with ethanol co-solvent involved a pressure of 20.7 MPa, temperature of 60°C, and a flow rate of 1 mL/min for 30 minutes, yielding approximately 37% (adjusted by ethanol) medchemexpress.com. The addition of ethanol as a modifier significantly improved the extraction efficiency of scCO2 medchemexpress.com.

Data Tables

The following tables summarize the reported parameters and yields for various extraction methodologies applied to mogrosides from Siraitia grosvenorii. While specific data for Mogroside VI B is limited, these figures represent the general efficiency of these methods for extracting the complex mixture of mogrosides, from which this compound can be subsequently isolated.

Table 1: Solvent-Based Extraction Methods for Mogrosides from Siraitia grosvenorii

MethodSolventRatio (g/mL)Temperature (°C)TimeFrequencyYield (%)Ref.
Hot Water ExtractionWater1:15-3x 60 min35.6
Hot Water ExtractionWater-Boiled3-5 h31.8 phytopurify.com
Ethanol Extraction70% Aqueous EtOH--3x 2000 mL30.5 (extract) phytopurify.com
Aqueous Ethanol Ext.50% Ethanol1:2060100 min35.9
Aqueous Ethanol Ext.60% Ethanol1:455545 min-2.98
Aqueous Ethanol Ext.40% Ethanol1:30-6 min-0.8 medchemexpress.com

Table 2: Enhanced Extraction Techniques for Mogrosides from Siraitia grosvenorii

MethodSolventRatio (g/mL)Temperature (°C)Other ParametersYield (%)Purity (%)Ref.
Ultrasonic-Assisted Extraction60% Ethanol1:455540 kHz, 45 min2.98-
Ultrasonic-Assisted ExtractionAqueous Ethanol1:34.7550.6529.2 min--
Ultrasonic-Assisted ExtractionAqueous Ethanol-5020 kHz, 40 min3.9791.84 medchemexpress.com
Ultrasonic-Assisted ExtractionAqueous Ethanol--40 kHz, 100 W3.6- medchemexpress.com
Ultrasonic-Assisted ExtractionAqueous Ethanol--50 kHz, 80 W3.42- medchemexpress.com
Microwave-Assisted ExtractionWater1:8-750 W, 15 min0.73- medchemexpress.com
Microwave-Assisted ExtractionWater1:30-638 W, 25 min (twice)1.31- medchemexpress.com
Microwave-Assisted Extraction40% Ethanol1:30-495 W, 6 min0.8- medchemexpress.com
Flash ExtractionWater1:256010 min8.6>92 google.commdpi.com
Flash ExtractionWater1:20407 min, 6000 r/min6.9>92 google.com
Subcritical Water (scH2O)Water-1501.17 MPa, 0.7 mL/min, 10 min62.4- medchemexpress.com
Supercritical CO2 (+ Ethanol)Supercritical CO2-6020.7 MPa, 1 mL/min, 30 min, 0.5 mL/min EtOH37- medchemexpress.com

Compound List

this compound

Mogroside V

Mogroside VI

Mogroside IV

Siamenoside I

11-Oxomogroside V

11-Oxomogroside III E

11-Oxomogroside IV

7-Oxomogroside III E

7-Oxomogroside IV

Mogroside VI A

Optimization of Extraction Parameters

Optimizing extraction parameters is fundamental to maximizing the yield and purity of mogrosides, including this compound, from Siraitia grosvenorii. Various methods have been investigated, each with specific optimal conditions that influence the efficiency of mogroside recovery.

Flash Extraction has emerged as a highly efficient and rapid technique. Studies have identified optimal conditions that balance yield and purity. For instance, one study reported an optimal material-liquid ratio of 1:20 (g/mL), a blade speed of 6000 r/min, a temperature of 40 °C, and an extraction time of 7 minutes, yielding 6.9% mogrosides with a purity exceeding 92% mdpi.com. Another optimization using flash extraction with water as a solvent achieved a high extraction rate of 8.77% mogroside under conditions of 1:18 material-to-solvent ratio, 40 °C, and 7 minutes of extraction maxapress.com. A different optimization using water achieved an 8.6% yield under conditions of a 1:25 water/biomass ratio, 60°C, and 10 minutes of extraction ajol.info. Comparative studies indicate that flash extraction can outperform ultrasonic and microwave-assisted methods under specific parameters maxapress.com.

Ultrasonic-Assisted Extraction (UAE) offers reduced extraction times and enhanced efficiency. Optimal conditions for UAE typically involve specific ethanol concentrations, temperatures, and sonication times. For example, using 60% ethanol at a 1:45 material-liquid ratio, 55 °C, and 40 kHz for 45 minutes yielded 2.98% mogrosides mdpi.com. Another study found that 20 kHz ultrasound treatment for 40 minutes at 50 °C with a 1:30 solid/liquid ratio resulted in a mogroside yield of 3.97% with 91.84% purity maxapress.com. Higher frequencies have also been shown to influence yield, with 50 kHz at 80 W yielding 3.42% compared to lower frequencies maxapress.com.

Microwave-Assisted Extraction (MAE) provides rapid heating and efficient extraction. Optimal conditions vary depending on the microwave power, solvent, and time. One study reported a mogroside yield of 0.73% using water as the solvent with a 1:8 solid/liquid ratio, microwave power of 750 W, and 15 minutes of extraction maxapress.com. Another investigation found that 40% ethanol as a solvent, with a 1:30 solid/liquid ratio and 495 W microwave power for 6 minutes, achieved a yield of 0.8% maxapress.com.

Solvent Extraction , particularly using hot water or aqueous ethanol, remains a common method. Optimized hot water extraction at 80°C for three cycles of 4 hours each, followed by elution with 70% ethanol, yielded crude saponins (B1172615) jst.go.jp. Using 50% ethanol at a 1:20 material-liquid ratio and 60 °C for 100 minutes resulted in a 5.9% yield mdpi.com. Water extraction under optimized conditions of a 1:15 material-liquid ratio, 30 minutes of soaking, and three 60-minute extraction cycles yielded 5.6% mdpi.com.

The following table summarizes key findings from various extraction optimization studies:

Table 1: Summary of Optimized Extraction Parameters for Mogrosides

Extraction MethodSolventTemperature (°C)Time (min)Material-Liquid RatioYield (%)Purity (%)Key Findings / NotesCitation
Flash ExtractionWater60101:258.6N/AHigh yield ajol.info
Flash ExtractionWater4071:206.9>92High purity achieved mdpi.com
Flash ExtractionWater4071:188.7792High extraction rate maxapress.com
Ultrasonic-Assisted (UAE)60% Ethanol55451:452.98N/A mdpi.com
Ultrasonic-Assisted (UAE)50% Ethanol/Water50401:303.9791.8420 kHz ultrasound maxapress.com
Microwave-Assisted (MAE)WaterN/A151:80.73N/A750 W power maxapress.com
Hot Water ExtractionWater80240 (3x)N/AN/AN/ACrude saponin (B1150181) yield 1.22% from 100 kg fruit jst.go.jp
Solvent Extraction50% Ethanol601001:205.9N/AOptimized shaking extraction mdpi.com

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds present in the crude extract. These methods leverage differences in the physical and chemical properties of the compounds to achieve separation.

Column Chromatography Applications (e.g., Macroporous Resins)

Macroporous resins are widely employed for the initial enrichment and purification of mogrosides due to their high adsorption capacity and selectivity. Various types of macroporous resins, such as D101, HPD-100 A, and HZ 806, have demonstrated effectiveness. For instance, the D101 macroporous resin was used with 70% aqueous ethanol to purify a mogroside extract, yielding an extract with a total mogroside content of 94.18% maxapress.com. The HZ 806 resin showed excellent adsorption and desorption capacities, with adsorption data fitting the Freundlich model. Using deionized water and 40% aqueous ethanol as mobile phases, processing 100 g of herb yielded 3.38 g of mogroside V with 10.7% purity, representing a 15.1-fold increase in the purification factor researchgate.netresearchgate.net.

Reversed-phase column chromatography , particularly using C18 stationary phases, is crucial for achieving high purity. Semi-preparative High-Performance Liquid Chromatography (HPLC) on C18 columns, often using acetonitrile (B52724) and water mixtures as mobile phases, can further purify mogrosides. For example, a C18 column with an acetonitrile/water ratio of 22:78 (v/v) at a flow rate of 15 mL/min achieved a mogroside purity of 99.60% mdpi.com. Preparative-scale HPLC has also been utilized with C18 columns and specific solvent gradients to isolate various mogrosides, including this compound jst.go.jp.

Table 2: Overview of Chromatographic Purification Techniques for Mogrosides

TechniqueAdsorbent/Column TypeMobile Phase / EluentYield (%)Purity (%)Key Findings / NotesCitation
Column ChromatographyMacroporous Resin (D101)70% Aqueous Ethanol0.5 (extract)94.18Purification of mogroside extract maxapress.com
Column ChromatographyMacroporous Resin (HZ 806)Deionized water, 40% Aqueous EthanolN/A10.715.1-fold increase in purification factor researchgate.netresearchgate.net
Semi-preparative HPLCC18 ColumnAcetonitrile/H₂O (22:78, v/v)N/A99.60High purity achieved mdpi.com
Preparative-Scale HPLCC18 ColumnGradient of Water/AcetonitrileN/AN/AIsolation of specific mogrosides, including this compound jst.go.jp
Column Chromatography (Initial)C18 ColumnAcetonitrile/H₂O (22:78, v/v)N/AN/AHPLC analysis conditions mdpi.com

Membrane Separation Techniques (e.g., Ultrafiltration)

Membrane separation techniques, such as ultrafiltration (UF) and nanofiltration (NF) , offer environmentally friendly alternatives for mogroside purification, often avoiding the use of organic solvents. These techniques separate molecules based on their size.

Ultrafiltration membranes with molecular weight cut-offs (MWCO) ranging from 80,000 to 100,000 Daltons have been used in conjunction with enzyme-assisted extraction to isolate and purify mogrosides maxapress.comgoogle.com. Nanofiltration membranes with MWCOs between 600 and 5,000 Daltons further refine the purity maxapress.comgoogle.com. In some processes, ultrafiltration and/or nanofiltration membranes with MWCOs from 1,000 to 2,500 Daltons are employed to enhance the purity of mogroside mixtures google.com. For example, after water extraction, a ceramic ultrafiltration membrane with an MWCO of 100,000 Daltons can clarify the extract by removing proteins and pectins fda.gov. These membrane-based techniques, when integrated with other purification steps like column chromatography, contribute to obtaining highly purified mogroside products google.comgoogle.com.

Compound List:

this compound

Mogroside V

Mogroside II A1

Mogroside II A2

Mogroside III

Mogroside III E

Mogroside III A1

Siamenoside I

Mogroside IVa

Mogroside IVe

Isomogroside V

11-O-mogroside V

11-epi-mogroside V

Mogroside VI

11-O-mogroside VI

Mogroside VI A

this compound

11-oxo-mogroside VI

Mogroside II

Mogroside VIA

Mogroside VIB

11-oxo-mogroside V

Mogroside IV

Siamenoside V

Mogrol (B2503665)

Oxo-mogrol glycosides

Comprehensive Structural Elucidation and Analytical Characterization of Mogroside Vi B

Advanced Chromatographic Analysis for Quantitative and Qualitative Assessment

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Chemometric Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful chromatographic technique that offers high selectivity and efficiency for analyzing complex natural product mixtures. When coupled with chemometric analysis, such as Principal Component Analysis (PCA) or Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), it enables the identification of patterns, classification of samples, and differentiation based on their chemical profiles. This combined approach has been employed to investigate the chemical characteristics of monk fruit products, particularly in relation to different drying methods.

Methodological Approach: Studies utilizing HPTLC for monk fruit components typically involve the development of a robust chromatographic method to separate various mogrosides, flavonoids, and sugars present in the extract. This often includes sample preparation, application onto HPTLC plates (e.g., silica (B1680970) gel), development with specific mobile phases, and detection using UV or other visualization techniques. The resulting chromatograms are then digitized and subjected to chemometric analysis. Chemometric tools are used to process the complex data generated from HPTLC scanning, allowing for the extraction of meaningful information regarding sample differences and the identification of characteristic compounds.

Research Findings and Data Limitations for Mogroside VI B: While HPTLC has been used to analyze a range of mogrosides, including Mogroside V, 11-oxo-mogroside V, isomogroside V, and mogroside IV, specific detailed research findings and data tables focusing solely on this compound in the context of HPTLC coupled with chemometric analysis were not found in the reviewed literature. The available studies highlight the utility of these combined techniques for differentiating monk fruit samples based on drying methods, identifying marker compounds, and semi-quantifying key constituents like Mogroside V. For instance, research has shown that low-temperature drying methods tend to preserve higher levels of certain mogrosides, including Mogroside V, compared to hot-air drying. Chemometric models have successfully discriminated between samples based on these HPTLC-derived chemical profiles.

Due to the absence of specific HPTLC parameters (e.g., retention factors, optimized mobile phases) or detailed chemometric analysis results pertaining exclusively to this compound in the consulted sources, it is not possible to provide the requested data tables or detailed research findings specifically for this compound within this section. The scientific literature predominantly reports on the analysis of other prominent mogrosides within the broader context of monk fruit characterization.

Compound List:

this compound

Preclinical Pharmacological Activities and Molecular Mechanisms of Mogroside Vi B

Cellular and In Vitro Investigations

Cellular and in vitro studies have provided foundational insights into the biological impact of Mogroside VI B, highlighting its potential in modulating key cellular pathways related to metabolism, oxidative stress, inflammation, and cancer.

Modulation of PGC-1α Promoter Activity

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a critical transcriptional coactivator that plays a central role in regulating energy metabolism, mitochondrial biogenesis, and cellular antioxidant defense. Research has indicated that this compound exhibits effects on PGC-1α promoter activity. Specifically, this compound has been identified as a compound that can activate PGC-1α transcription. Studies have shown moderate effects on PGC-1α promoter activity, with notable influence observed at a concentration of 20 μM medchemexpress.comglpbio.com. This activation suggests a potential role for this compound in metabolic regulation pathways.

Antioxidant Mechanisms in Cellular Models

This compound, along with other mogrosides, demonstrates significant antioxidant properties in various cellular models. These effects are primarily attributed to its ability to scavenge free radicals and reduce oxidative stress.

Free Radical Scavenging: Mogrosides, including this compound, are potent scavengers of various reactive oxygen species (ROS) and free radicals, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) researchgate.netnih.govtandfonline.comnih.gov. In cellular assays, this compound has been shown to effectively eliminate ROS, thereby protecting cells from oxidative damage nih.gov. For instance, in mouse skin fibroblasts exposed to H₂O₂-induced oxidative stress, Mogroside V (a related compound) was shown to reduce ROS levels nih.gov.

Reduction of Oxidative Stress Markers: Beyond direct radical scavenging, this compound contributes to mitigating oxidative stress by reducing markers like malondialdehyde (MDA), a product of lipid peroxidation nih.gov. Furthermore, it has been observed to enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), which are crucial for cellular defense against oxidative damage nih.gov. Mogroside V has also been noted to lower ROS levels and mitigate the overexpression of heme oxygenase (HO-1) and activator protein 1 (AP-1) researchgate.net.

Table 1: Antioxidant Mechanisms and Cellular Effects of this compound

Activity/MechanismObserved EffectCellular Model/ContextConcentration/Reference
Free Radical ScavengingScavenges superoxide anions (O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂)In vitro assays researchgate.netnih.govtandfonline.comnih.govVarious researchgate.netnih.govtandfonline.comnih.gov
ROS ReductionReduces intracellular ROS levels, eliminates ROSInsulinoma cells researchgate.net, Mouse skin fibroblasts nih.gov≤500 µg/mL (non-cytotoxic) nih.gov
Lipid PeroxidationReduces malondialdehyde (MDA) contentMouse skin fibroblasts exposed to H₂O₂ nih.govNot specified
Antioxidant Enzyme ActivityEnhances SOD, CAT, and GSH-Px activityMouse skin fibroblasts nih.govNot specified
Other Antioxidant EffectsMitigates HO-1 and AP-1 overexpressionNot specifiedNot specified

Cellular Anti-inflammatory Responses

This compound and related mogrosides exhibit significant anti-inflammatory properties in cellular systems, primarily by modulating inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophages, mogrosides have been shown to inhibit the release of key inflammatory mediators. This includes the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, as well as the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) tandfonline.comtandfonline.comrsc.orgnih.govfrontiersin.orgnih.govmdpi.com. Mogroside V, specifically, has demonstrated inhibition of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-2 in addition to IL-6 and NO rsc.org.

Modulation of Inflammatory Pathways: The anti-inflammatory effects are further explained by the modulation of critical signaling pathways. Mogrosides have been shown to inhibit the NF-κB pathway by reducing the phosphorylation of p65 (p-P65) rsc.orgnih.govfrontiersin.orgnih.govmedchemexpress.com. Additionally, the JAK-STAT pathway, particularly the JAK-STAT1 axis, is also targeted, with key regulatory molecules like NF-κB, Jak1, and Stat1 being inhibited by Mogroside V in inflammatory contexts nih.govfrontiersin.orgnih.gov. Mogrol (B2503665), a metabolite of mogrosides, has also shown neuroprotective effects by inhibiting NF-κB signaling researchgate.net.

Table 2: Cellular Anti-inflammatory Mechanisms and Pathways Modulated by Mogrosides

Activity/MechanismTargeted Mediators/PathwaysCell Model/ContextConcentration/Reference
Inhibition of Inflammatory MediatorsCOX-2, iNOS, IL-6, TNF-α, IL-1β, IL-2, NOLPS-treated RAW 264.7 cells tandfonline.comtandfonline.comrsc.orgnih.govfrontiersin.orgnih.govmdpi.com, Murine macrophages tandfonline.comtandfonline.commdpi.comresearchgate.netfrontiersin.orgVaries tandfonline.comtandfonline.comrsc.orgnih.govfrontiersin.orgnih.govmdpi.com
Pathway ModulationNF-κB pathway (inhibition of p-P65), JAK-STAT pathway (JAK-STAT1 axis inhibition)LPS-treated RAW 264.7 cells rsc.orgnih.govfrontiersin.orgnih.gov, Neuroprotection researchgate.netVaries rsc.orgnih.govfrontiersin.orgnih.gov

Antitumor/Anticarcinogenic Actions in Cell Lines

This compound and its related compounds have demonstrated promising antitumor and anticarcinogenic activities in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, often mediated by specific signaling pathways.

Apoptosis Induction: Mogrosides have been shown to induce apoptosis in cancer cells. For example, in K562 leukemia cells, mogrol (a metabolite of mogrosides) treatment led to apoptosis researchgate.netnih.gov. Similarly, other mogroside-based products have been shown to induce apoptosis in cancer cell lines scivisionpub.com.

Cell Cycle Arrest: Mogrosides can also arrest the cell cycle, thereby inhibiting cancer cell proliferation. Mogrol, for instance, has been shown to enhance p21 expression, leading to G0/G1 cell cycle arrest in K562 cells researchgate.netnih.gov. This arrest is consistent with the observed G1 phase arrest in cancer cells treated with certain mogroside products scivisionpub.com.

STAT3 Pathway Regulation: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently dysregulated in various cancers and is a key target for anticancer therapies. Mogrosides, including this compound, have been implicated in regulating this pathway. Mogrol has been shown to suppress leukemia cell growth by inhibiting the phosphorylation of STAT3 (p-STAT3), which can lead to the upregulation of cell cycle inhibitors like p21 researchgate.netnih.gov. This modulation of STAT3 signaling is considered a mechanism for inducing apoptosis and cell cycle arrest in cancer cells mdpi.comnih.gov.

Table 3: Antitumor/Anticarcinogenic Actions and Molecular Mechanisms in Cell Lines

Activity/MechanismTargeted Mediators/PathwaysCell Lines/ContextConcentration/Reference
Apoptosis InductionInduction of apoptosisK562 leukemia cells researchgate.netnih.gov, Various cancer cell lines scivisionpub.com≥1.5 mg/ml (MOG) scivisionpub.com
Cell Cycle ArrestG0/G1 cell cycle arrest, G1 phase arrestK562 cells researchgate.netnih.gov, Various cancer cell lines scivisionpub.com≥1.5 mg/ml (MOG) scivisionpub.com
STAT3 Pathway RegulationInhibition of p-STAT3, STAT3 pathway modulationK562 leukemia cells researchgate.netnih.gov, Pancreatic cancer cells (PANC-1) mdpi.com, Ovarian cancer nih.govVaries researchgate.netnih.govmdpi.comnih.gov
Other Pathway RegulationERK pathway inhibition, p21 expression upregulation, p27 upregulationK562 leukemia cells researchgate.netnih.govVaries researchgate.netnih.gov
Anticarcinogenic ActivityInhibition of skin carcinogenesis modelsMouse skin carcinogenesis models frontiersin.orgNot specified

In Vivo Studies in Preclinical Animal Models (Non-Human)

Preclinical studies in animal models have further supported the pharmacological potential of mogrosides, particularly in the context of oxidative stress and inflammation.

Assessment of Antioxidant Efficacy

In vivo studies have demonstrated the antioxidant efficacy of mogrosides in animal models, corroborating the in vitro findings.

Alloxan-Induced Diabetic Mice: Mogroside extracts have been evaluated in alloxan-induced diabetic mice, showing a reduction in oxidative stress. These studies indicated that mogrosides could lower oxidative stress, hyperglycemia, and hyperlipidemia nih.gov. The extract also demonstrated an ability to reactivate hepatic antioxidant enzymes in these mice nih.gov.

Pulmonary Inflammation Models: Mogroside V has been investigated in ovalbumin (OVA)-induced pulmonary inflammation in mice. These studies revealed that Mogroside V effectively reduced inflammatory markers such as IgE, TNF-α, and IL-5 nih.govfrontiersin.orgnih.gov. The mechanism involved the inhibition of NF-κB and JAK-STAT signaling pathways within the lung tissue nih.govfrontiersin.orgnih.gov.

Other Models: Mogrosides have also shown inhibitory effects in mouse skin carcinogenesis models frontiersin.org. Furthermore, studies on mogrosides in animal models have indicated beneficial effects against diabetes, malignant tumors, and inflammation researchgate.netnih.gov.

Table 4: In Vivo Antioxidant Efficacy in Preclinical Animal Models

Model/ContextObserved Antioxidant/Protective EffectsKey Pathways/Mediators ModulatedReference
Alloxan-induced diabetic miceReduced oxidative stress, hyperglycemia, hyperlipidemia; reactivated hepatic antioxidant enzymesNot specified nih.gov
OVA-induced pulmonary inflammation miceReduced IgE, TNF-α, IL-5; inhibited NF-κB and JAK-STAT pathwaysNF-κB, JAK-STAT1 nih.govfrontiersin.orgnih.gov
Mouse skin carcinogenesis modelsInhibitory effectsNot specified frontiersin.org
General Animal ModelsBeneficial effects against diabetes, malignant tumor, and inflammationNot specified researchgate.netnih.gov

Chemical Synthesis and Derivatives of Mogroside Vi B

Synthetic Pathways for Mogroside VI B (Based on Mogrol (B2503665) and Glucosylation)

The biosynthesis of mogrosides, including this compound, is a complex process that begins with the aglycone, mogrol. Mogrol itself is derived from squalene (B77637) through a series of enzymatic reactions involving squalene epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, and cytochrome P450 enzymes google.comgoogle.comwikipedia.orgnih.gov. Once mogrol is formed, it undergoes glycosylation, a critical step catalyzed by UDP-glucosyltransferases (UGTs) google.comgoogle.comwikipedia.orgnih.gov.

The glycosylation process typically involves the addition of glucose moieties to specific hydroxyl groups on the mogrol skeleton. Primary glycosylation occurs at the C3 and C24 positions of mogrol google.comgoogle.comwikipedia.orgnih.govpnas.org. Following this, further "branched glycosylation" can take place on the already attached glucose units, leading to an increase in the total number of glucose residues. This multi-step glycosylation is responsible for the varying sweetness profiles of different mogrosides, with compounds possessing more glucose units generally exhibiting higher sweetness google.comwikipedia.orgmdpi.comnih.gov.

Specific UGTs play crucial roles in these transformations. For instance, UGT94-289-3 has been identified as catalyzing the continuous glycosylation of mogroside IIE, leading to the formation of sweet mogrosides such as mogroside IV, V, and VI mdpi.com. Other UGTs, like UGTMG1, are involved in the primary glycosylation of mogrol at the 3-OH and 24-OH sites, forming intermediates like mogroside IIE nih.govresearchgate.net. Subsequent branched glycosylation, such as the β(1–6) linkage catalyzed by UGTMS1-M7 or the β(1–2) linkage by UGTMS2, further elongates the sugar chains, contributing to the formation of compounds like mogroside V and VI nih.gov. Mogroside VI is generally understood to be a more highly glycosylated form of mogroside V wikipedia.orgmdpi.comcsic.es. This compound, with the molecular formula C₆₆H₁₁₂O₃₄ and a molecular weight of 1449.58, is a specific example of these complex glycosylated compounds chemscene.com.

In vitro and metabolic engineering approaches are being explored to synthesize these compounds efficiently. For example, combinations of specific UGTs and other enzymes have been used to convert mogrol directly into mogroside V in laboratory settings nih.govresearchgate.netacs.org.

Table 6.1: Mogroside Biosynthesis Pathway Progression

Precursor/CompoundKey Modifications/Enzymes InvolvedApproximate Number of Glucose UnitsResulting Mogroside(s)Key UGTs InvolvedCitations
MogrolInitial hydroxylation and cyclization0 (aglycone)MogrolN/A google.comgoogle.comwikipedia.orgnih.gov
MogrolPrimary glucosylation at C3 and C241-2Mogroside IIEUGTMG1 nih.govresearchgate.net
Mogroside IIEFurther glucosylation3-4Mogroside IV, VUGT94-289-3 mdpi.com
Mogroside IIEBranched glycosylation (β(1–6))4-5Mogroside VAUGTMS1-M7 nih.gov
Mogroside VAdditional glycosylation5-6Mogroside VIVarious wikipedia.orgmdpi.comcsic.es

Design and Evaluation of Novel this compound Derivatives

The inherent biological activities and desirable sensory properties of mogrosides have spurred research into the design and synthesis of novel derivatives. The primary goals of such derivatization are often to enhance specific activities, improve solubility, alter taste profiles, or facilitate targeted delivery. Modifications can target either the mogrol aglycone structure or the attached glucose chains.

One common strategy involves chemical modification of the mogrol aglycone. For instance, esterification of the hydroxyl groups at positions C3-OH and C11-OH of mogrol has yielded derivatives with significantly improved cytotoxicity against human lung cancer cell lines, such as A549 nih.govresearchgate.net. In one study, a specific derivative, compound 8f, demonstrated potent activity with an IC₅₀ value of 4.47 μM against A549 cells, outperforming the parent mogrol researchgate.net. Other modifications, such as the introduction of indole (B1671886) fused rings or α,β-unsaturated ketone moieties, have also been explored, yielding compounds with enhanced anti-inflammatory and anticancer properties compared to mogrol nih.gov.

Enzymatic modifications, such as transglycosylation, represent another avenue for creating novel mogroside derivatives. This process, often employing enzymes like cyclodextrin (B1172386) glycosyltransferases (CGTases), can attach additional glucose units or transfer glucose residues to different positions, potentially altering the sensory characteristics of the sweetener csic.es. Research in this area focuses on optimizing reaction conditions and enzyme selection to yield derivatives with improved flavor profiles and sweetness csic.es.

The evaluation of these novel derivatives typically involves a range of in vitro assays to assess their biological activities, such as cytotoxicity assays against various cancer cell lines nih.govresearchgate.net or enzyme inhibition studies mdpi.com. Structure-activity relationship (SAR) studies are crucial in understanding how specific chemical modifications influence the observed properties, guiding the design of more potent or effective compounds.

Future Research Trajectories for Mogroside Vi B

Elucidation of Undiscovered Molecular Targets and Signaling Crosstalk

Current understanding of the molecular interactions of Mogroside VI B is in its nascent stages. Initial research has indicated that this compound exhibits an effect on the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) transcription. researchgate.net PGC-1α is a master regulator of mitochondrial biogenesis and is involved in the cellular response to oxidative stress. nih.govnih.gov However, the precise mechanism by which this compound activates PGC-1α transcription remains to be elucidated. Future research should focus on identifying the direct binding partners of this compound and mapping the upstream signaling events that lead to PGC-1α activation.

Furthermore, the broader landscape of molecular targets for this compound is largely unexplored. While related mogrosides and their aglycone, mogrol (B2503665), have been shown to interact with pathways such as the AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB) signaling pathways, the specific effects of this compound on these and other cellular signaling cascades are not yet known. nih.gov Investigating the potential for signaling crosstalk between PGC-1α activation and other pathways influenced by this compound will be critical. A comprehensive understanding of its molecular interactions will be essential for determining its therapeutic potential.

Table 1: Known and Potential Molecular Targets and Signaling Pathways for Mogrosides

Compound/ClassKnown/Potential Molecular TargetAssociated Signaling PathwayResearch Focus
This compound PGC-1α Transcriptional Activation Mechanism of activation and downstream effects are key areas for future research.
Mogrosides (general)AMPKEnergy metabolism, glucose uptakeInvestigation into the specific role of this compound in AMPK activation is needed.
MogrolNF-κBInflammationThe anti-inflammatory potential of this compound via this pathway requires investigation.
MogrolSTAT3Cell proliferation and apoptosisThe potential for this compound to modulate STAT3 signaling is an area for future study.

Development of Advanced Production and Purification Technologies

The concentration of Mogroside VI in Siraitia grosvenorii fruits can be significantly increased through post-ripening techniques. Studies have shown that ripening the fruit at 35°C for two weeks can more than double the content of Mogroside VI. researchgate.net This increase is attributed to the enzymatic activity of glycosyltransferases, such as UGT94-289-3, which catalyze the addition of glucose units to mogrosides with fewer sugar moieties, converting them into more highly glycosylated forms like Mogroside VI. researchgate.netmdpi.com

While methods for the general extraction and purification of mogrosides from monk fruit exist, including the use of macroporous resins and semi-preparative high-performance liquid chromatography (HPLC), there is a need for the development of advanced technologies specifically for the high-purity production of this compound. nih.govmdpi.com Current methods often focus on the most abundant mogroside, Mogroside V. Future research should aim to develop selective extraction and purification processes tailored to the physicochemical properties of this compound. This could involve affinity chromatography, simulated moving bed chromatography, or advanced membrane filtration techniques to achieve higher purity and yield. google.com Furthermore, optimizing the enzymatic synthesis of this compound using specific glycosyltransferases could provide a more controlled and efficient production method. google.com

Table 2: Current and Future Technologies for this compound Production and Purification

TechnologyApplicationPotential Advancement for this compound
Post-Ripening of Fruit Increased natural concentration of Mogroside VI. Optimization of conditions to maximize this compound isomer production.
Enzymatic Synthesis Conversion of precursor mogrosides to Mogroside VI. Development of highly specific enzymes for the targeted synthesis of this compound.
Macroporous Resin ChromatographyGeneral purification of mogrosides.Modification of resin properties for selective binding of this compound.
Semi-Preparative HPLCHigh-purity separation of mogrosides.Development of more efficient and scalable HPLC methods for this compound isolation.
Advanced Membrane FiltrationSeparation based on molecular size.Application of novel membranes with specific pore sizes for this compound enrichment.

Structure-Activity Relationship Studies for Enhanced Bioactivity

The biological activity of mogrosides is closely linked to their chemical structure, particularly the number and position of glucose units attached to the mogrol aglycone. researchgate.net For instance, the sweetness of mogrosides is determined by the degree of glycosylation, with mogrosides containing four or more glucose units, such as Mogroside VI, being sweet-tasting. mdpi.commdpi.com

However, the relationship between the specific structure of this compound and its other potential bioactivities is an area that requires in-depth investigation. Future structure-activity relationship (SAR) studies should focus on how the unique glycosylation pattern of this compound, which consists of two branched trisaccharides, influences its biological effects beyond sweetness. mdpi.com This could involve the synthesis of various this compound analogs with modified glycosylation patterns to identify the key structural features responsible for its bioactivity. Understanding these relationships will be crucial for the rational design of novel derivatives with enhanced therapeutic properties. For example, it is unknown how modifications to the sugar moieties might affect its interaction with PGC-1α or other potential molecular targets.

Interactions with the Microbiome and Metabolomics

The gut microbiome plays a critical role in the metabolism of many complex plant-derived compounds that are not readily absorbed in the upper gastrointestinal tract. nih.gov Research on Mogroside V has shown that it is metabolized by gut bacteria into smaller mogrosides and the aglycone mogrol. nih.govacs.org This biotransformation can lead to the production of metabolites with different bioactivities than the parent compound and can also influence the composition of the gut microbiota and the production of short-chain fatty acids (SCFAs). nih.govacs.org

Currently, there is a significant gap in the literature regarding the interaction of this compound with the gut microbiome. Future research should investigate whether this compound is also metabolized by gut bacteria and, if so, identify the resulting metabolites. It is plausible that the more extensive glycosylation of this compound could lead to a different metabolic fate and a unique set of metabolites compared to Mogroside V. Metabolomic studies will be essential to track the biotransformation of this compound and its impact on the host and microbial metabolomes. Furthermore, understanding how this compound and its metabolites influence the composition and function of the gut microbiome could reveal novel health benefits.

Table 3: Comparison of Research on Mogroside V and Future Directions for this compound in Microbiome and Metabolomics

Research AreaFindings for Mogroside VFuture Research Directions for this compound
Metabolism by Gut Microbiota Metabolized to smaller mogrosides and mogrol. Investigate the metabolic pathway of this compound and identify its specific metabolites.
Impact on Microbiome Composition Promotes the growth of beneficial bacteria. Determine the effect of this compound on the diversity and composition of the gut microbiota.
Metabolomics Leads to the production of SCFAs. Conduct metabolomic profiling to understand the impact of this compound on host and microbial metabolism.
Bioactivity of Metabolites Metabolites show enhanced antioxidant and anti-inflammatory properties. Assess the biological activities of this compound metabolites.

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Mogroside VI B in plant extracts?

this compound can be quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with external calibration standards. For instance, in post-ripening studies of Siraitia grosvenorii fruits, LC-MS extracted target ions (e.g., m/z 1493.69 for Mogroside VI) and validated linear calibration curves achieved precision with R² > 0.99 . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to distinguish glycosylation patterns, particularly the number and position of glucose moieties .

Q. How does the structural configuration of this compound differ from other mogrosides, and what techniques validate these differences?

this compound is characterized by specific glycosylation at the R1 and R2 positions. Comparative analysis using tandem MS and ¹H/¹³C NMR can differentiate it from analogs like Mogroside V (C60H102O29) and IV (C54H92O24). For example, NMR reveals distinct chemical shifts for glucose residues, while MS/MS fragmentation patterns confirm molecular weight discrepancies (e.g., this compound: C66H112O34, MW 1449.59) .

Q. What plant sources and extraction protocols yield high-purity this compound for experimental use?

Siraitia grosvenorii fruits are the primary source. Subcritical water extraction (140°C, 20 min, 15% ethanol) optimizes yield while preserving structural integrity. Post-ripening treatments increase this compound content by over 100% compared to unripe fruits, as shown in quantitative LC-MS studies . Ethanol-water solvent systems (60–80% ethanol) are preferred to minimize degradation of thermolabile glycosides .

Advanced Research Questions

Q. What experimental designs address contradictions in reported antioxidant activities of this compound?

Discrepancies arise from assay-specific variables (e.g., DPPH vs. ABTS radical scavenging) and matrix effects. A 2023 study resolved this by using multiple linear regression, showing this compound’s antioxidant capacity correlates strongly with total mogrosides recovery (p < 0.05) but not isolated Mogroside V (p > 0.05) . Researchers should standardize extraction conditions and validate findings across multiple antioxidant assays to mitigate confounding factors .

Q. How does post-harvest processing (e.g., post-ripening) influence this compound biosynthesis in Siraitia grosvenorii?

Post-ripening under controlled humidity and temperature upregulates key UDP-glycosyltransferases (UGTs), doubling this compound accumulation. Transcriptomic and metabolomic profiling revealed a 2.1-fold increase in VI B content post-ripening, linked to enhanced precursor flux toward glycosylation pathways . Experimental designs should integrate time-series sampling and RNA-seq to map UGT expression dynamics .

Q. What in vitro/in vivo models are optimal for studying this compound’s anti-inflammatory mechanisms?

Murine models of LPS-induced acute lung injury (ALI) and hepatic fibrosis demonstrate VI B’s TLR4/NF-κB pathway inhibition. For example, VI B reduced pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% in ALI models via AMPK-mediated MAPK suppression . Advanced studies should combine knockout models (e.g., TLR4⁻/⁻ mice) with phosphoproteomics to identify upstream regulatory nodes .

Q. How can molecular docking elucidate structure-activity relationships (SAR) between this compound and taste receptors?

Computational docking with human sweet/bitter taste receptors (e.g., TAS1R2/TAS1R3) revealed that glucose moieties at R2 enhance sweetness by occupying large binding pockets, while R1 modifications reduce bitterness. For instance, VI B’s 4-glucose chain at R2 increased binding affinity to TAS1R3 by 30% compared to analogs with fewer residues . MD simulations (>100 ns) and free energy calculations (MM-PBSA) are critical for validating docking predictions .

Q. What challenges arise in synthesizing this compound derivatives for structure-function studies?

Key challenges include regioselective glycosylation and stereochemical control. Semi-synthesis from Mogroside V via enzymatic glycosylation (using UGT76G1) achieves 60–70% yields but requires HPLC purification to remove epimerized byproducts . Solid-phase synthesis and glycorandomization strategies are emerging but face scalability limitations .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS + NMR) and meta-analyses of public datasets (e.g., NCBI GEO for transcriptomic data) .
  • Reproducibility : Document extraction parameters (solvent, temperature) and instrument settings (e.g., LC-MS ionization modes) in detail, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA, PLS-DA) to disentangle mogroside synergies in complex matrices .

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